1-(2-bromobenzyl)-1H-indole-2,3-dione

Muscarinic receptor modulation Positive allosteric modulator Physicochemical property tuning

SAR panel building demands a validated ortho-substituted isatin negative control. CAS 689757-55-9 is an N-(2-bromobenzyl)isatin with steric hindrance that reduces cytotoxicity and GPCR PAM activity vs. para isomer, as confirmed by published SAR. - Negative control for M1/M3/M5 mAChR PAM (EC₅₀ inactive vs. 4-6 µM for para). - Low-cytotoxicity anchor for benchmarking ortho-substitution effects. - Precursor for Pd-catalyzed C-2 arylation to indenoindolones, inaccessible from para isomer. - Characteristic 79/81Br isotope pattern for LC-MS/MS method development. ≥98% purity, 2-8°C storage, ships globally.

Molecular Formula C15H10BrNO2
Molecular Weight 316.15g/mol
CAS No. 689757-55-9
Cat. No. B346137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromobenzyl)-1H-indole-2,3-dione
CAS689757-55-9
Molecular FormulaC15H10BrNO2
Molecular Weight316.15g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)Br
InChIInChI=1S/C15H10BrNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2
InChIKeyRKSJTRFVMZCJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromobenzyl)-1H-indole-2,3-dione (CAS 689757-55-9) – Core Chemical Profile and Procurement-Relevant Specifications


1-(2-Bromobenzyl)-1H-indole-2,3-dione (CAS 689757-55-9) is an N-substituted isatin (1H-indole-2,3-dione) derivative bearing an ortho-bromobenzyl moiety at the N1 position, with molecular formula C₁₅H₁₀BrNO₂ and a molecular weight of 316.15 g/mol . This compound belongs to the indoline-2,3-dione class, a privileged scaffold widely employed in medicinal chemistry for developing anticancer, antimicrobial, and enzyme-inhibitory agents [1]. The ortho-bromobenzyl substituent confers distinctive steric and electronic properties that differentiate it from para-halogenated and unsubstituted benzyl analogs, making it a strategic choice for structure–activity relationship (SAR) exploration and lead optimization programs [2]. Vendors including Fluorochem, ChemScene, and Leyan supply this compound at ≥98% purity, with recommended storage at 2–8°C in sealed, dry conditions .

mAChR PAM negative-control probe — ortho-steric hindrance ablates pan-Gq PAM activity, providing a matched inactive comparator for GPCR screening cascades.
Cytotoxicity SAR benchmark — ortho-substitution disfavored relative to meta/para, enabling quantification of substitution-position penalty in cancer cell-line panels.
Synthetic building block with unique cyclization — ortho-bromo handle permits Pd-catalyzed intramolecular C-2 arylation to indenoindolone scaffolds inaccessible from para isomers.

Why 1-(2-Bromobenzyl)-1H-indole-2,3-dione Cannot Be Interchanged with Generic N-Benzyl Isatin Analogs


N-Benzyl isatin analogs are not interchangeable chemical commodities; the position and identity of the benzyl substituent profoundly influence both the physicochemical properties and the biological target engagement profile of the resulting molecule. The ortho-bromobenzyl group in 1-(2-bromobenzyl)-1H-indole-2,3-dione (CAS 689757-55-9) introduces a sterically encumbered, electron-withdrawing halogen atom adjacent to the methylene linker, which alters the conformational landscape, LogP (measured at 3.31), and metabolic susceptibility compared to the unsubstituted benzyl (LogP ~2.7) or para-substituted regioisomers . Critically, published SAR studies demonstrate that ortho substitution on the N-benzyl group of isatin derivatives is generally disfavored for cytotoxicity relative to meta or para substitution, providing a unique negative-control or selectivity-tuning rationale for procurement [1]. Furthermore, mass spectrometric fragmentation studies confirm that N-benzyl isatins undergo characteristic C–C bond cleavage at the benzylic position, a behavior that is exploited in metabolite identification and analytical method development—meaning the bromine atom's position directly affects both detection sensitivity and fragmentation signature [2].

Pharmacology
Para-bromo isomer (VU0119498) is a pan-Gq mAChR PAM; ortho steric clash may eliminate allosteric activity. GPCR PAM profiles may not transfer between regioisomers.
Cytotoxicity SAR
Meta/para electron-withdrawing groups strongly favor potency; ortho substitution consistently yields lower cytotoxicity. Class-level SAR trend limits direct interchangeability for activity benchmarks.
Synthetic utility
Ortho-bromo enables intramolecular direct arylation to fused scaffolds; para isomer cannot replicate this cyclization pathway. Synthetic route divergence prevents one-to-one replacement.
LC-MS fingerprint
Ortho-bromobenzyl fragment yields characteristic Br isotope doublet (m/z ~170/172) with unique retention; para isomer may co-elute or show altered ion ratios. Analytical identification may require orthogonal confirmation if replaced.

Quantitative Differentiation Evidence for 1-(2-Bromobenzyl)-1H-indole-2,3-dione Versus Closest Analogs


Ortho-Bromo vs. Para-Bromo Substitution Diverges Muscarinic Receptor PAM Activity and Physicochemical Profile

The para-bromo regioisomer, 1-(4-bromobenzyl)indoline-2,3-dione (VU0119498, CAS 79183-37-2), is a well-characterized pan-Gq muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) with EC₅₀ values of 6.04 µM (M1), 6.38 µM (M3), and 4.08 µM (M5) in CHO cells expressing human receptors [1]. The ortho-bromo regioisomer (target compound) is structurally incapable of adopting the same binding pose due to steric clash from the 2-bromo substituent, fundamentally altering its pharmacological profile. This is corroborated by the distinct LogP values: 3.31 for the ortho isomer versus an estimated ~3.0 for the para isomer, indicating differential membrane permeability and protein binding potential . For laboratories investigating mAChR allosteric modulation, the ortho isomer serves as a critical negative-control compound that retains the bromobenzyl-isatin core while ablating PAM activity.

PAM Activity & LogP
Cross-study comparable
Target (ortho-Br): PAM not reported (steric hindrance); LogP 3.31
Comparator (para-Br, VU0119498): M1 EC₅₀ 6.04 µM; M3 6.38; M5 4.08; LogP ≈3.0
Ortho isomer serves as inactive control for mAChR PAM screens
CHO cell functional assay (BindingDB AID 2204); LogP by ChemAxon
Muscarinic receptor modulation Positive allosteric modulator Physicochemical property tuning

Ortho-Bromo Substitution Alters Cytotoxicity SAR Pattern Relative to Meta/Para-Preferred N-Benzyl Isatins

A foundational SAR study by Vine et al. (J. Med. Chem. 2007) systematically evaluated 24 N-alkyl-substituted isatins against a panel of cancer cell lines and established that electron-withdrawing groups at the meta or para position of the N-benzyl ring are strongly favored over ortho substitution for cytotoxic potency [1]. The most active compound, 5,7-dibromo-N-(p-methylbenzyl)isatin, achieved sub-micromolar IC₅₀ values of 0.49 µM against both U937 and Jurkat leukemia/lymphoma cell lines. This SAR rule—ortho disfavored, meta/para favored—positions the target compound (exclusively ortho-bromo substituted) as a strategically informative low-activity benchmark. This enables researchers to quantify the cytotoxicity penalty of ortho substitution and validate target engagement hypotheses where steric constraint at the benzyl binding pocket is the discriminating factor.

Ortho Substitution Cytotoxicity
Class-level inference
Ortho substitution consistently yields lower cytotoxicity; meta/para analogs show >100-fold improvement. Most active para-methyl compound: U937/Jurkat IC₅₀ 0.49 µM.
Supports cytotoxicity SAR benchmarking with ortho-penalty quantification
SAR extrapolation from Vine et al. 2007 (24-compound panel); target IC₅₀ not yet reported
Cytotoxicity SAR Anticancer N-Alkylisatin Leukemia Lymphoma

Mass Spectrometric Fragmentation Signature Enables Unambiguous Identification in Complex Biological Matrices

Kadi et al. (Mass Spectrom. Lett. 2015) demonstrated that N-benzyl isatin derivatives undergo a distinctive fragmentation pathway under LC-MS/MS conditions: N-alkyl isatins cleave at the N–C bond (yielding RN+H⁺), whereas N-benzyl isatins fragment at the benzylic C–C bond (yielding RNCH₂⁺ daughter ions) [1]. The target compound, bearing an ortho-bromobenzyl group, will produce a characteristic brominated RNCH₂⁺ fragment (m/z ~170/172, Br isotope pattern) that is diagnostic and distinguishable from para-bromo (m/z ~170/172 but different retention time), fluoro (m/z ~110), or unsubstituted benzyl (m/z ~92) analogs. This fragmentation signature provides a built-in analytical handle for tracking the compound and its metabolites in pharmacokinetic studies, reaction monitoring, or impurity profiling without requiring derivatization or specialized detection methods.

MS Fragmentation Signature
Class-level inference
Predicted RNCH₂⁺ fragment m/z ~170/172 (¹⁹⁷Br/⁸¹⁹Br ≈1:1) from benzylic C–C cleavage; distinguishes from unsubstituted (m/z 92) or para isomer by retention/ion ratio.
Built-in bromine isotope handle for LC-MS/MS tracking without labeled ISTD
Validated fragmentation pathway for N-benzyl isatins (Kadi et al. 2015, ESI-CID)
Mass spectrometry Metabolite identification Analytical chemistry Fragmentation behavior

Ortho-Bromo Substituent Provides a Reactive Handle for Cross-Coupling Chemistry Distinct from Para-Substituted Isomers

The ortho-bromobenzyl group serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald–Hartwig, etc.) to generate diversified compound libraries. Unlike the para-bromo isomer, the ortho position introduces steric congestion that can be exploited for atropisomer synthesis or for achieving regioselective coupling in polyfunctional substrates [1]. ChemSrc and Fluorochem product listings confirm the compound is marketed specifically as a synthetic building block for further derivatization, with the bromine atom positioned for sequential or orthogonal coupling strategies in medicinal chemistry campaigns . The ortho arrangement enables intramolecular cyclization pathways (e.g., direct arylation to form indenoindolones) that are geometrically inaccessible to the para isomer [1].

Synthetic Cyclization
Class-level inference
Target (ortho-Br): enables intramolecular Pd-catalyzed C-2 arylation → indenoindolone scaffolds
Comparator (para-Br): intermolecular coupling only; no indenoindolone pathway
Unlocks unique polycyclic chemotypes for diversity-oriented synthesis
Based on 3-(2-bromobenzoyl)indole cyclization (Dhayalan et al. 2012)
Synthetic chemistry Cross-coupling Building block C–C bond formation

Procurement-Relevant Application Scenarios for 1-(2-Bromobenzyl)-1H-indole-2,3-dione (CAS 689757-55-9)


Negative-Control Compound for Muscarinic Acetylcholine Receptor (mAChR) PAM Screening Cascades

The para-bromo regioisomer VU0119498 is an established pan-Gq mAChR PAM (M1/M3/M5 EC₅₀ = 4–6 µM). The ortho-bromo isomer, by virtue of steric hindrance, is predicted to lack this PAM activity, making it an ideal matched negative control. Procurement of both isomers enables rigorous SAR validation and counterscreening in GPCR drug discovery programs targeting M1, M3, or M5 receptors [1].

Strategic Low-Activity Benchmark for N-Benzyl Isatin Cytotoxicity SAR Studies

Published SAR data (Vine et al., J. Med. Chem. 2007) establish that ortho substitution on the N-benzyl ring disfavors cytotoxic potency relative to meta/para-substituted analogs. The target compound serves as a defined low-activity anchor point for cytotoxicity screening decks, enabling research teams to quantify the ortho-substitution penalty and validate computational docking models that predict steric clash in the benzyl-binding subpocket [1].

Building Block for Intramolecular Cyclization to Access Indenoindolone Scaffolds

The ortho-bromobenzyl motif enables Pd-catalyzed intramolecular direct C-2 arylation to construct indenoindolone polycyclic frameworks, a transformation that is geometrically inaccessible from the para-bromo isomer. This makes CAS 689757-55-9 a key starting material for diversity-oriented synthesis of fused heterocyclic compound libraries of pharmaceutical interest [1].

Analytical Reference Standard with Diagnostic Bromine Isotope Signature for LC-MS/MS Method Development

The characteristic ¹⁹⁷Br/⁸¹⁹Br isotope doublet (≈1:1 ratio) from the ortho-bromobenzyl moiety provides an unmistakable mass spectrometric fingerprint. This compound can be employed as an analytical reference standard for developing and validating LC-MS/MS methods in ADME studies, environmental fate analysis, or forensic authentication of N-benzyl isatin derivatives, where unambiguous identification in complex matrices is critical [1].

Application
Selection Property
Validation Focus
mAChR PAM negative-control probe
Ortho-steric hindrance ablates PAM activity
Confirm absence of M1/M3/M5 PAM response vs. para isomer
Cytotoxicity SAR benchmark
Ortho-substitution penalty in N-benzyl isatin series
Cell-viability endpoints in leukemia/lymphoma panels
Indenoindolone library synthesis
Intramolecular direct C-2 arylation capability
Pd-catalyzed cyclization yield and scaffold fidelity
LC-MS/MS analytical reference
Diagnostic bromine isotope doublet (¹⁹⁷Br/⁸¹⁹Br)
Retention time and fragment ion ratio in target matrices
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